tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1440961-25-0
VCID: VC11668545
InChI: InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOCC(C1)CBr
Molecular Formula: C11H20BrNO3
Molecular Weight: 294.19 g/mol

tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate

CAS No.: 1440961-25-0

Cat. No.: VC11668545

Molecular Formula: C11H20BrNO3

Molecular Weight: 294.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate - 1440961-25-0

Specification

CAS No. 1440961-25-0
Molecular Formula C11H20BrNO3
Molecular Weight 294.19 g/mol
IUPAC Name tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate
Standard InChI InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-8H2,1-3H3
Standard InChI Key BVJXORMQZNDTOW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOCC(C1)CBr
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC(C1)CBr

Introduction

Structural Characteristics and Molecular Design

The oxazepane core of tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate consists of one oxygen and six carbon atoms arranged in a saturated seven-membered ring. The bromomethyl group at position 6 introduces a reactive site for nucleophilic substitution, while the Boc group at position 4 enhances steric protection and modulates electronic properties. Comparative analysis with tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (Ambeed, 2020) reveals that replacing the oxo group with bromomethyl significantly alters electrophilicity and steric demand . Similarly, tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate (ChemicalBook, 2018) demonstrates the versatility of brominated intermediates in constructing complex heterocycles .

Synthesis and Reaction Optimization

Core Ring Formation

The oxazepane ring is typically synthesized via cyclization of amino alcohol precursors. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate undergoes Mitsunobu reactions with phenols to form ether linkages, a method adaptable to oxazepane systems . Applying similar conditions, the bromomethyl group could be introduced through radical bromination or nucleophilic displacement of hydroxyl intermediates.

Bromomethyl Functionalization

A pivotal step involves installing the bromomethyl moiety. In the synthesis of tert-butyl 6-bromo-2H-pyrido[3,2-b] oxazine-4(3H)-carboxylate, bromine is incorporated via electrophilic aromatic substitution using BOC anhydride and triethylamine in dichloromethane at 40°C, achieving 97% yield . Adapting this protocol, the oxazepane analog could undergo similar bromination under controlled conditions to minimize ring strain.

Boc Protection and Deprotection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of DMAP and triethylamine, as demonstrated in pyridooxazine syntheses . Deprotection with trifluoroacetic acid or HCl/dioxane would regenerate the secondary amine, enabling further functionalization.

Comparative Reactivity and Functional Group Interplay

CompoundSubstituentKey Reactivity
tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylateBrCH2 at C6Susceptible to SN2 reactions; forms cross-coupling intermediates
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate O= at C6Participates in condensation reactions; acts as a ketone precursor
tert-Butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate Br at pyridine C6Undergoes Suzuki-Miyaura coupling; nitro group facilitates reduction reactions

The bromomethyl group’s leaving group ability enables diverse transformations, including alkylation, arylation, and nucleophilic substitutions. In contrast, the oxo derivative’s carbonyl group supports imine formation or Grignard additions .

Interaction Studies and Mechanistic Insights

Hydrogen bonding between the oxazepane oxygen and biological targets (e.g., proteases) enhances binding affinity, while the Boc group modulates lipophilicity. Molecular dynamics simulations of similar compounds predict favorable binding to cytochrome P450 enzymes, necessitating experimental validation .

Challenges and Future Directions

Current limitations include the lack of crystallographic data for precise conformational analysis and scalable synthetic routes. Future work should prioritize:

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral oxazepane derivatives.

  • In Vivo Toxicity Profiling: Assessing metabolic stability and off-target effects in model organisms.

  • Materials Applications: Exploring use in photoactive polymers or metal-organic frameworks.

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